2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)-

Übersicht

Beschreibung

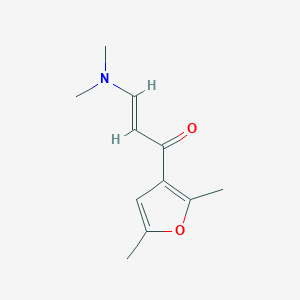

2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)- is an organic compound that belongs to the class of propenones. These compounds are characterized by the presence of a carbonyl group conjugated with a double bond. The compound features a dimethylamino group and a dimethyl-substituted furan ring, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One possible route is the aldol condensation of 3-(dimethylamino)acetone with 2,5-dimethylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic synthesis, this compound serves as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for synthesizing new compounds.

- Oxidation: Can yield N-oxides.

- Reduction: Converts the propenone moiety into saturated ketones.

- Substitution: Facilitates the formation of diverse pyridine derivatives.

Biology

The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties. Research indicates promising results against various pathogens.

- Antimicrobial Activity: Studies show significant inhibition against bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values demonstrate potent activity, as shown in the table below:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 0.025 - 0.054 |

| Staphylococcus aureus (MRSA) | 4 - 8 |

| Escherichia coli | Variable |

- Anticancer Potential: Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

The compound is being explored as a potential therapeutic agent due to its interaction with biological targets such as enzymes and receptors. Its unique structure allows it to form both covalent and non-covalent bonds, modulating target activity effectively.

Case Study 1: Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial properties of 2-Propen-1-one derivatives, researchers tested several strains of bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Mycobacterium tuberculosis, with an MIC of 0.025 μg/mL. This finding positions it as a candidate for further development in antimicrobial therapies.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound involved testing its effects on various cancer cell lines. Results showed that treatment with the compound led to reduced cell viability and induced apoptosis in breast cancer cells at concentrations as low as 10 μM. The mechanism was linked to the activation of caspase pathways, suggesting its potential use in cancer treatment protocols.

Wirkmechanismus

The mechanism of action for 2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)- would depend on its specific interactions with molecular targets. The compound’s functional groups, such as the carbonyl and dimethylamino groups, can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Propen-1-one, 3-(dimethylamino)-1-(2-furanyl)-: Similar structure but without the dimethyl substitution on the furan ring.

2-Propen-1-one, 3-(dimethylamino)-1-(3-furanyl)-: Similar structure with a different substitution pattern on the furan ring.

Uniqueness

The presence of the dimethyl groups on the furan ring in 2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)- can influence its chemical reactivity and physical properties, making it unique compared to other similar compounds. These substitutions can affect the compound’s stability, solubility, and interaction with other molecules.

Biologische Aktivität

2-Propen-1-one, 3-(dimethylamino)-1-(2,5-dimethyl-3-furanyl)-, also known as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure, which contributes to their pharmacological properties. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

- Molecular Formula : C12H15N

- Molecular Weight : 189.25 g/mol

- CAS Number : Not specifically listed but related compounds have been cataloged under various identifiers.

Antimicrobial Properties

Chalcone derivatives, including 2-Propen-1-one compounds, have shown significant antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 1–2 µg/mL |

| Escherichia coli | 2–8 µg/mL |

| Salmonella enterica | Variable |

Research highlights that the hydrophobic nature of the alkyl chains in these compounds enhances their antibacterial efficacy. Mechanistically, these compounds may disrupt bacterial cell membranes or interfere with metabolic processes .

Anticancer Activity

The anticancer potential of chalcone derivatives is well-documented. They exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:

- Apoptosis Induction : Many studies demonstrate that chalcones can induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at different phases (G1/S or G2/M), inhibiting cancer cell proliferation.

A notable study found that a related compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer properties .

Anti-inflammatory Effects

Chalcones have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. They may also inhibit pathways involving NF-κB and COX enzymes, which are crucial in inflammation processes.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of a series of chalcone derivatives against common pathogens. The results indicated that compounds with longer alkyl chains exhibited enhanced activity due to improved membrane penetration.

Study on Anticancer Effects

In vitro studies demonstrated that 2-Propen-1-one derivatives could significantly reduce the viability of various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

The biological activity of 2-Propen-1-one is attributed to its ability to interact with cellular targets:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites in proteins and DNA, altering their function.

- Membrane Disruption : It may disrupt microbial membranes or cancer cell membranes, leading to cell death.

Eigenschaften

IUPAC Name |

(E)-3-(dimethylamino)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-7-10(9(2)14-8)11(13)5-6-12(3)4/h5-7H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNCAUYUFZUXDK-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.